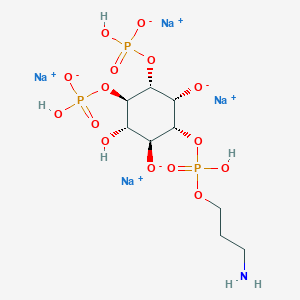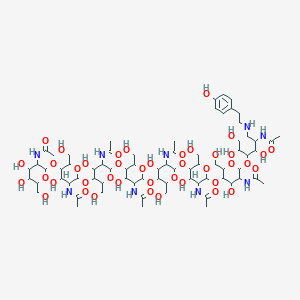
(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
Descripción general
Descripción
Fenoprofeno calcio hidratado es un fármaco antiinflamatorio no esteroideo (AINE) que se utiliza principalmente por sus propiedades analgésicas, antiinflamatorias y antipiréticas. Se prescribe comúnmente para el alivio del dolor leve a moderado, así como para los síntomas de la artritis reumatoide y la osteoartritis . Fenoprofeno calcio hidratado es una forma de sal de calcio del fenoprofeno, que es un derivado del ácido propiónico .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Fenoprofeno calcio hidratado se puede sintetizar mediante un método ecológico a gran escala utilizando carbonato de calcio simple y agua. Este método es respetuoso con el medio ambiente y evita el uso de disolventes peligrosos . La síntesis implica la reacción del fenoprofeno con carbonato de calcio en presencia de agua, lo que da como resultado la formación de fenoprofeno calcio hidratado.
Métodos de producción industrial
La producción industrial de fenoprofeno calcio hidratado generalmente implica el uso de disolventes orgánicos como acetona y etanol. El proceso incluye la reacción del fenoprofeno con sales de calcio en condiciones controladas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
Fenoprofeno calcio hidratado experimenta diversas reacciones químicas, que incluyen:
Oxidación: El fenoprofeno se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el fenoprofeno en sus derivados alcohólicos.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de boro sódico.
Sustitución: Los agentes halogenantes como el cloro y el bromo se utilizan comúnmente para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados del fenoprofeno, como alcoholes, ácidos carboxílicos y compuestos halogenados .
Aplicaciones Científicas De Investigación
Fenoprofeno calcio hidratado tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de los AINE.
Biología: Fenoprofeno calcio hidratado se utiliza en la investigación para comprender sus efectos en los procesos celulares y las vías de inflamación.
Medicina: Se estudia ampliamente por sus efectos terapéuticos en el tratamiento del dolor y la inflamación asociados con la artritis y otras afecciones.
Industria: El compuesto se utiliza en la formulación de diversos productos farmacéuticos.
Mecanismo De Acción
Fenoprofeno calcio hidratado ejerce sus efectos inhibiendo la enzima ciclooxigenasa (COX), que participa en la síntesis de prostaglandinas. Las prostaglandinas son mediadores de la inflamación, el dolor y la fiebre. Al inhibir COX, el fenoprofeno reduce la producción de prostaglandinas, lo que alivia la inflamación, el dolor y la fiebre .
Comparación Con Compuestos Similares
Compuestos similares
Aspirina: Al igual que el fenoprofeno, la aspirina es un AINE que inhibe COX y reduce la inflamación, el dolor y la fiebre.
Naproxeno: Este AINE también inhibe COX y se utiliza para indicaciones similares a las del fenoprofeno.
Unicidad
Fenoprofeno calcio hidratado es único en su forma específica de sal de calcio, que puede ofrecer diferentes propiedades farmacocinéticas y solubilidad en comparación con otros AINE. Su capacidad de causar menos sangrado gastrointestinal en comparación con la aspirina lo convierte en una opción preferida para ciertos pacientes .
Propiedades
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZOQDNRVPHFOO-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148214-90-8, 330681-18-0 | |
| Record name | rac-tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3R,4R)-3-Amino-1-Boc-4-hydroxypyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid](/img/structure/B129129.png)








